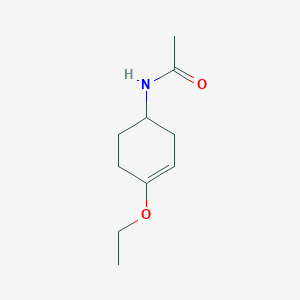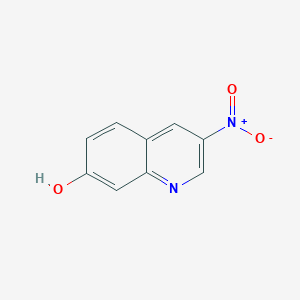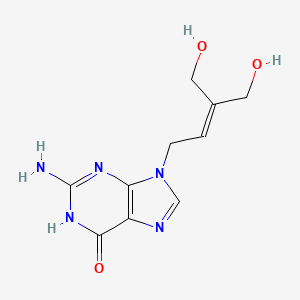
(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one is an organic compound that features a fluoromethyl group attached to a dihydrofuranone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process uses fluoroiodomethane as a fluoromethyl radical source, activated by visible light and tris(trimethylsilyl)silane, to form the desired compound.
Industrial Production Methods
Industrial production of (S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one may involve scaling up the aforementioned synthetic route. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency, making the process suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, fluorinated alcohols, and various substituted dihydrofuranones.
Aplicaciones Científicas De Investigación
(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism by which (S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one exerts its effects involves the formation of fluoromethyl radicals. These radicals can interact with various molecular targets, including enzymes and receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to participate in specific interactions that are not possible with non-fluorinated analogs .
Comparación Con Compuestos Similares
Similar Compounds
Fluoroiodomethane: Used as a precursor in the synthesis of fluoromethylated compounds.
Trifluoromethyl phenyl sulfone: Utilized in trifluoromethylation reactions.
Fluorohydrins: Compounds containing fluorine and hydroxyl groups, used in various chemical transformations.
Uniqueness
(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one is unique due to its specific fluoromethyl-dihydrofuranone structure, which imparts distinct chemical and biological properties. Its ability to form stable fluoromethyl radicals and participate in selective reactions makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
916069-80-2 |
|---|---|
Fórmula molecular |
C5H7FO2 |
Peso molecular |
118.11 g/mol |
Nombre IUPAC |
4-(fluoromethyl)oxolan-2-one |
InChI |
InChI=1S/C5H7FO2/c6-2-4-1-5(7)8-3-4/h4H,1-3H2 |
Clave InChI |
SNOBQHSFTVYKRO-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC1=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-(6-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B8791348.png)

![Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B8791370.png)





![3-(4,4-Dimethyl-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)benzonitrile](/img/structure/B8791411.png)

